2-(3-Fluorophenyl)-2-pentanol
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Overview
Description
2-(3-Fluorophenyl)-2-pentanol is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a pentanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenyl)-2-pentanol typically involves the following steps:
Grignard Reaction: The reaction between 3-fluorobenzyl chloride and pentanal in the presence of magnesium to form the Grignard reagent.
Hydrolysis: The Grignard reagent is then hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form various alcohol derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.
Major Products:
Oxidation: Formation of 2-(3-Fluorophenyl)-2-pentanone.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(3-Fluorophenyl)-2-pentanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of materials with specific chemical properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 2-(3-Fluorophenyl)-2-pentanol exerts its effects involves interactions with various molecular targets. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in a range of chemical reactions. The phenyl ring provides a platform for further functionalization, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
2-(4-Fluorophenyl)-2-pentanol: Similar structure but with the fluorine atom in the para position.
2-(3-Chlorophenyl)-2-pentanol: Similar structure with a chlorine atom instead of fluorine.
2-(3-Bromophenyl)-2-pentanol: Similar structure with a bromine atom instead of fluorine.
Uniqueness: 2-(3-Fluorophenyl)-2-pentanol is unique due to the presence of the fluorine atom in the meta position, which influences its chemical reactivity and physical properties. The fluorine atom’s electronegativity and size contribute to the compound’s stability and reactivity, making it distinct from its analogs with different halogen substitutions.
Properties
IUPAC Name |
2-(3-fluorophenyl)pentan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO/c1-3-7-11(2,13)9-5-4-6-10(12)8-9/h4-6,8,13H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYMFYMMTZRQEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C1=CC(=CC=C1)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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